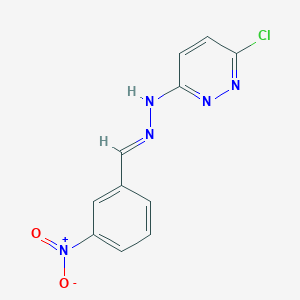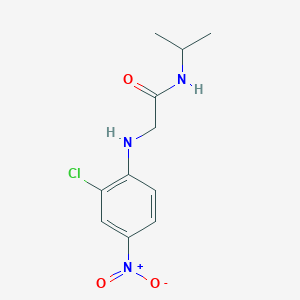
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone: is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde typically involves the nitration of benzaldehyde using nitric acid, yielding primarily the meta-isomer . For the preparation of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, the following steps are generally involved:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C to obtain 3-nitrobenzaldehyde.
Formation of Hydrazone: 3-nitrobenzaldehyde is then reacted with 6-chloro-3-pyridazinyl hydrazine under controlled conditions to form the desired hydrazone derivative.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: The nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 3-nitrobenzoic acid.
Reduction: 3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: . The pyridazine ring system is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Industry: In the industrial sector, 3-nitrobenzaldehyde derivatives are used in the production of dyes, pigments, and other specialty chemicals. The hydrazone derivative may also find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
3-Nitrobenzaldehyde: A precursor to various organic compounds, including pharmaceuticals and dyes.
6-Chloro-3-pyridazinyl hydrazine: Known for its biological activity and used in the synthesis of various heterocyclic compounds.
Uniqueness: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone combines the properties of both 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine, making it a versatile compound with potential applications in multiple fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C11H8ClN5O2 |
|---|---|
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
Clé InChI |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)






![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)



